molecular formula C9H4ClF3N2 B1299053 2-Chloro-3-(trifluoromethyl)quinoxaline CAS No. 254732-51-9

2-Chloro-3-(trifluoromethyl)quinoxaline

Cat. No. B1299053
CAS RN: 254732-51-9
M. Wt: 232.59 g/mol
InChI Key: DSMMAQWRRJQVTQ-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)quinoxaline is a derivative of the quinoxaline family, a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals. The presence of chloro and trifluoromethyl substituents on the quinoxaline core can significantly influence the compound's reactivity and physical properties, making it a valuable target for synthesis and study .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various routes. Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a range of 2-substituted 3-(trifluoromethyl)quinoxalines have been obtained, including chloro derivatives . The synthesis often involves the use of electrophilic substitution reactions where the chloro group can be introduced into the quinoxaline framework. The synthesis of related quinoxaline derivatives has been demonstrated through condensation reactions, as well as through the use of lithiation and subsequent reaction with electrophiles .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including those with chloro and trifluoromethyl substituents, is characterized by an extended delocalized π-system, which can be confirmed by NMR and X-ray structural studies . The presence of substituents can influence the electron distribution within the molecule, affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Quinoxaline derivatives exhibit a range of chemical behaviors depending on their substituents. For instance, 2-chloro-3-(2'-thenoylmethyl)quinoxaline has been shown to react with various nucleophilic reagents, including amines, acid hydrazides, alkoxides, and sodium hydroxide . The chloro group in the 2-position can be a reactive site for nucleophilic substitution reactions, allowing for further functionalization of the quinoxaline core.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the electron-withdrawing effects of the trifluoromethyl group and the electron-donating nature of the chloro substituent. These effects can impact the compound's fluorescence properties, as observed in some quinoxaline derivatives where fluorescence is either exhibited or inhibited based on the nature of the substituents . Additionally, the introduction of chiral groups can induce helical structures, which can be solvent-dependent and have implications for the material's optical properties .

Scientific Research Applications

Synthesis of Derivatives

  • A range of new 2-substituted 3-(trifluoromethyl)quinoxalines, including various derivatives like amino, bromo, chloro, and others, were synthesized from 3-(trifluoromethyl)quinoxalin-2(1H)-one, highlighting the compound's versatility in chemical synthesis (Didenko et al., 2015).

Analytical Reagent Applications

  • Quinoxaline-2-carboxylic acid and its derivatives, including 2-chloro-3-(trifluoromethyl)quinoxaline, have been utilized as analytical reagents, particularly for the gravimetric determination of various metals like Cu(II), Cd(II), and Ni(II), demonstrating its application in chemical analysis (Dutt et al., 1968).

Chemical Behavior Studies

  • The chemical behavior of 2-Chloro-3-(2″-Thienoylmethyl) Quinoxaline towards various nucleophilic reagents, such as amines and alkoxides, has been described, shedding light on its reactive properties and potential applications in organic chemistry (El‐Deen & Mahmoud, 2000).

Optical and Morphological Studies

  • Studies on Y-shaped tri-fluoromethyl substituted quinoxaline derivatives revealed insights into their optical properties, like absorption, emission, and quantum yield. This information is crucial for potential applications in materials science and photophysical research (Rajalakshmi & Palanisami, 2020).

Antimicrobial Activity

  • Research on various quinoxaline derivatives, including 2-chloro-3-methylquinoxaline, for potential antimicrobial activity, indicates the role of these compounds in pharmaceutical research, especially in the development of new antimicrobial agents (Singh et al., 2010).

Synthesis of Novel Compounds

  • The synthesis of 9-(trifluoromethyl)pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines from 2-amino-3-chloro-6-(trifluoromethyl)quinoxaline illustrates the potential of this compound in creating novel chemical structures, which could have various applications in medicinal chemistry and material sciences (Iwata et al., 1994).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

2-chloro-3-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-8-7(9(11,12)13)14-5-3-1-2-4-6(5)15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMMAQWRRJQVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353021
Record name 2-chloro-3-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

254732-51-9
Record name 2-Chloro-3-(trifluoromethyl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254732-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-3-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-(trifluoromethyl)quinoxaline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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